EP2 Receptor Binding Affinity Comparison
Note: Direct binding or functional data for 16-methyl PGE2 at defined EP receptor subtypes were not identified in the accessible literature. The following evidence characterizes 16,16-dimethyl PGE2—the most structurally proximal comparator with available quantitative data—to establish the class-level principle that 16-position dimethylation preserves high EP2 binding affinity relative to endogenous PGE2 [1]. Researchers evaluating 16-methyl PGE2 should verify EP receptor selectivity empirically, as the monomethyl substitution pattern may confer distinct pharmacological properties from the dimethyl analog.
| Evidence Dimension | EP2 receptor competitive binding affinity (rank order) |
|---|---|
| Target Compound Data | Not directly reported; class-level evidence presented for 16,16-dimethyl PGE2 |
| Comparator Or Baseline | PGE2 (EC50 ~50 nM for cAMP formation); PGE1; 11-deoxy-PGE1; butaprost; AH13205; 19(R)-OH-PGE2 |
| Quantified Difference | Rank order of competition for [³H]PGE2 binding: PGE2 ≥ PGE1 > 16,16-dimethyl PGE2 ≥ 11-deoxy-PGE1 > butaprost > AH13205 > 19(R)-OH-PGE2 |
| Conditions | COS-7 cells transfected with human Hup-4 (EP2) receptor cDNA; competition binding assay |
Why This Matters
The rank-order binding data demonstrate that 16-position dimethylation preserves EP2 receptor affinity comparable to endogenous PGE2 and PGE1, providing a class-level benchmark for assessing the receptor engagement potential of 16-methyl PGE2.
- [1] Reagan JW, Bailey TJ, Pierce KL, et al. Cloning of a novel human prostaglandin receptor with characteristics of the pharmacologically defined EP2 subtype. Mol Pharmacol. 1994;46(2):213-220. View Source
